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Cat. No.: B15381684 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the preclinical application of

MIW815 (also known as ADU-S100), a stimulator of interferon genes (STING) agonist, in

melanoma research. This document includes summaries of quantitative data from murine

melanoma models, detailed experimental protocols for in vivo studies, and diagrams of the key

signaling pathway and experimental workflow.

Introduction
MIW815 is a synthetic cyclic dinucleotide that activates the STING pathway, a critical

component of the innate immune system.[1] Activation of STING in immune cells within the

tumor microenvironment can lead to the production of type I interferons and other pro-

inflammatory cytokines, thereby inducing a potent anti-tumor immune response.[2][3]

Preclinical studies in various murine tumor models, including melanoma, have demonstrated

that intratumoral administration of MIW815 can lead to tumor regression and the generation of

systemic, tumor-specific T-cell mediated immunity.[2][4][5] These notes are intended to guide

researchers in designing and executing preclinical studies to evaluate the efficacy and

mechanism of action of MIW815 in melanoma.
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The following tables summarize the quantitative data from preclinical studies of MIW815 in

syngeneic mouse melanoma models.

Table 1: In Vivo Efficacy of MIW815 Monotherapy in Murine Melanoma Models

Cell Line
Mouse
Strain

Treatmen
t

Dosing
Schedule

Primary
Endpoint

Result
Referenc
e

B16-F10 C57Bl/6J

5 µg

MIW815

(intratumor

al) vs. PBS

Intratumora

l injection

on

specified

days

Tumor

Growth

Inhibition

Statistically

significant

slowing of

tumor

growth

compared

to PBS

control

(p<0.05)

Siu et al.,

2024[6]

BPR20

(BRAFV60

0EPTEN-/-

)

C57Bl/6J

5 µg

MIW815

(intratumor

al) vs. PBS

Intratumora

l injection

on

specified

days

Tumor

Growth

Inhibition

Statistically

significant

slowing of

tumor

growth

compared

to PBS

control

(p<0.05)

Siu et al.,

2024[6]

Table 2: In Vivo Efficacy of MIW815 in Combination Therapy in the B16-F10 Melanoma Model
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Combination
Agent

Dosing
Schedule

Primary
Endpoint

Result Reference

Anti-PD-L1

antibody

Intratumoral

MIW815 +

systemic anti-

PD-L1

Improved Tumor

Growth Control

Statistically

significant

improvement in

tumor growth

control compared

to MIW815

monotherapy

(p<0.05)

Siu et al.,

2024[6]

Anti-ISG15

antibody

Intratumoral

MIW815 +

intratumoral anti-

ISG15

Improved Tumor

Growth Control

Statistically

significant

improvement in

tumor growth

control compared

to MIW815

monotherapy

(p<0.05)

Siu et al.,

2024[6]

5-AZADC

Systemic 5-

AZADC +

intratumoral

MIW815

Tumor Growth

Inhibition

Combination

therapy showed

significant tumor

growth inhibition

dependent on

CD8+ T cells.

From

researchgate.net

[7]

Signaling Pathway
The primary mechanism of action of MIW815 is the activation of the STING signaling pathway.
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Antigen Presenting Cell (e.g., Dendritic Cell)

Tumor Microenvironment

MIW815 (ADU-S100)

STING
(on ER membrane)

binds & activates

TBK1

recruits

IRF3

phosphorylates

p-IRF3

Nucleus

dimerizes &
translocates

IFN-β
(and other cytokines/chemokines)

induces transcription

Secretion

CD8+ T Cell

recruitment &
priming

NK Cell

activation

Melanoma Cell

attacks attacks

Apoptosis
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Preparation In Vivo Study

Analysis

1. Melanoma Cell Culture
(B16-F10 or BPR20)

2. Subcutaneous
Tumor Implantation

(C57Bl/6J mice)

3. Tumor Growth &
Randomization

4. Intratumoral Treatment
(MIW815 vs. PBS)

5. Tumor Growth
Monitoring 6. Endpoint Analysis Tumor Growth Curves

Flow Cytometry
(Optional)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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